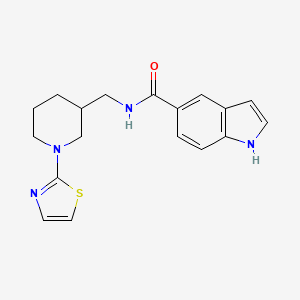
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and an indole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates with an indole derivative to form the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. Key considerations in industrial production include the selection of raw materials, optimization of reaction conditions, and implementation of purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents such as dichloromethane or ethanol and specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders, autoimmune diseases, and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.
Pathways: Signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound may modulate these pathways by binding to specific targets and altering their activity.
Comparaison Avec Des Composés Similaires
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide: This compound has a similar structure but with a cinnamamide moiety instead of an indole moiety. It may exhibit different biological activities and therapeutic potential.
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide: This compound has a benzenesulfonamide moiety and may have different chemical reactivity and applications.
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide: This compound has a benzo[d]thiazole moiety and may be used in different research and industrial applications.
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(15-3-4-16-14(10-15)5-6-19-16)21-11-13-2-1-8-22(12-13)18-20-7-9-24-18/h3-7,9-10,13,19H,1-2,8,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQEYAQGATOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
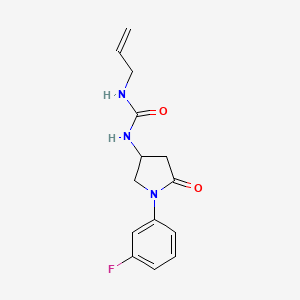
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)


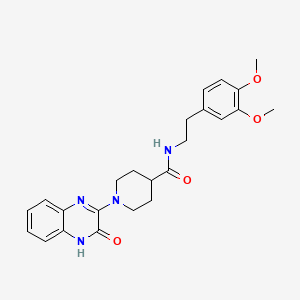
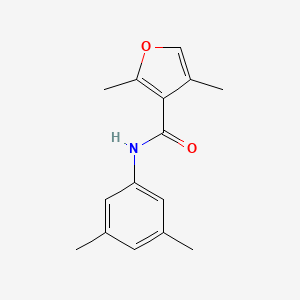
![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)
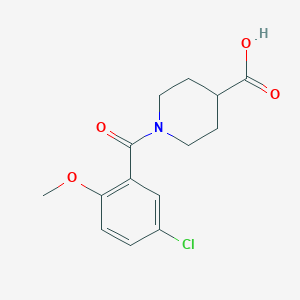
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

